4-bromo-1H-indol-2-amine hydrochloride
Description
Significance of Indole (B1671886) Scaffolds in Synthetic Chemistry
The indole scaffold is a fundamental component in a multitude of natural products, including alkaloids and amino acids like tryptophan, and serves as a critical building block for numerous synthetic molecules with a wide array of applications. rsc.orgnih.gov Its structural versatility allows for modifications at various positions, leading to a diverse range of derivatives with distinct biological activities. nih.gov Organic chemists have developed a plethora of synthetic methods to construct and functionalize the indole core, reflecting its high demand in drug discovery and materials science. rsc.orgnih.govrsc.org
The reactivity of the indole ring, particularly at the C3 position, makes it amenable to various chemical transformations. nih.gov This reactivity allows for the introduction of diverse functional groups, enabling the synthesis of complex molecular architectures. scirp.org The development of novel synthetic strategies, including classical methods like the Fischer and Bartoli indole syntheses, as well as modern transition-metal-catalyzed reactions, continues to expand the toolkit for accessing new and intricate indole derivatives. rsc.orgnih.gov
The Role of Halogenated Indoles as Synthetic Precursors
The introduction of halogen atoms onto the indole scaffold significantly enhances its synthetic utility. Halogenated indoles, such as bromoindoles, are key intermediates in organic synthesis due to the reactivity of the carbon-halogen bond. acs.org The bromine atom can be readily displaced or participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. This versatility makes halogenated indoles valuable precursors for the synthesis of more complex and highly functionalized indole derivatives. acs.org
Furthermore, the presence of a halogen can influence the electronic properties of the indole ring, which can in turn affect the reactivity and biological activity of the molecule. The strategic placement of a halogen atom can direct further substitutions on the indole ring, providing a powerful tool for the regioselective synthesis of polysubstituted indoles.
Importance of Aminoindoles in Pharmaceutical and Material Sciences
Aminoindoles, which feature an amino group attached to the indole core, are a class of compounds with significant biological and pharmacological potential. The amino group can act as a hydrogen bond donor and acceptor, which is a crucial feature for molecular recognition and binding to biological targets such as enzymes and receptors. Consequently, the aminoindole scaffold is found in numerous compounds investigated for a wide range of therapeutic applications, including anticancer, antimicrobial, and neuroprotective agents. acs.orgnih.gov
Specifically, 2-aminoindoles are recognized as important pharmacophores. nih.govrsc.org The development of efficient synthetic routes to access 2-aminoindole derivatives is an active area of research, driven by their potential as starting materials for the synthesis of biologically active molecules. nih.govrsc.org For instance, certain 2-aminoindole derivatives have been investigated as inhibitors of tubulin polymerization, a key target in cancer chemotherapy. nih.govacs.org The ability to further functionalize the amino group allows for the creation of diverse libraries of compounds for screening in drug discovery programs. acs.org
Limited Publicly Available Research on 4-bromo-1H-indol-2-amine hydrochloride
A comprehensive search of scientific literature reveals a notable scarcity of detailed research specifically focused on This compound . While commercial suppliers list this compound, indicating its availability for research purposes, in-depth studies detailing its synthesis, physicochemical properties, and specific applications are not readily found in peer-reviewed journals.
However, the constituent parts of the molecule—a 4-bromo-substituted indole ring and a 2-amino group—are well-established pharmacophores and synthetic intermediates. By examining the known chemistry of these individual components, we can infer the potential reactivity and significance of this compound as a building block in chemical synthesis. The bromine atom at the 4-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents. The 2-amino group can be a site for further derivatization or can play a crucial role in binding to biological targets. The hydrochloride salt form generally enhances the solubility and stability of the parent amine.
The lack of extensive published data on this specific compound suggests that it may be a relatively new or specialized research chemical. Its value likely lies in its potential as a starting material for the synthesis of more complex molecules with desired biological or material properties, a hypothesis that awaits confirmation through future research endeavors.
Properties
CAS No. |
28493-01-8 |
|---|---|
Molecular Formula |
C8H8BrClN2 |
Molecular Weight |
247.5 |
Purity |
95 |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for 4 Bromo 1h Indol 2 Amine Hydrochloride and Analogues
Strategic Approaches to 4-Substituted Indole (B1671886) Derivatives
The functionalization of the indole core is inherently biased towards the C3 position of the pyrrole (B145914) ring due to its higher electron density. chim.itnih.gov Consequently, achieving substitution at the benzene (B151609) core, particularly at the C4 position, is considerably more challenging and requires specialized synthetic strategies. nih.govacs.orgchim.it
Directing functional groups and transition-metal catalysis are the cornerstones of modern strategies for C4-H functionalization. acs.org One common approach involves installing a directing group on the indole nitrogen (N1) or the C3 position, which then steers a metal catalyst to activate the adjacent C4-H bond. nih.govacs.org
For instance, research has demonstrated that installing a pivaloyl group at the C3 position can direct the arylation to the C4 position. nih.govacs.org Similarly, transition-metal-free strategies have emerged, such as a chelation-assisted aromatic C-H borylation using simple BBr₃, where a pivaloyl group at the C3 position can selectively deliver the boron species to the C4 position for subsequent functionalization. nih.govacs.org
Rhodium-catalyzed methods have also proven effective for direct C-H functionalization at the C4 position of unprotected indoles. acs.org These advanced methods provide efficient and regioselective pathways to C4-substituted indoles, which are crucial intermediates for complex targets.
Table 1: Selected Catalytic Systems for C4 Functionalization of Indoles
| Catalyst/System | Directing Group (DG) | Type of Functionalization | Reference |
|---|---|---|---|
| Palladium (Pd) | Pivaloyl at C3 | Arylation | nih.govacs.org |
| Rhodium (Rh) | None (unprotected indole) | C-H Functionalization | acs.org |
| Boron Tribromide (BBr₃) | Pivaloyl at C3 | Borylation | nih.govacs.org |
| Ruthenium (Ru) | Novel Directing Group | Arylation | acs.org |
Bromination of the indole ring is a key step in synthesizing the target compound. This is typically achieved through electrophilic aromatic substitution. fiveable.me The choice of brominating agent and reaction conditions is critical for controlling the position of the bromine atom. fiveable.me
Common brominating agents include N-bromosuccinimide (NBS) and elemental bromine (Br₂). smolecule.comresearchgate.net While bromination often occurs at the electron-rich C3 position, strategic blocking of this site can direct the substitution to other positions. For the synthesis of 4-bromoindoles, a multi-step synthesis starting from appropriately substituted precursors, such as 2,3-dihalophenols, is often employed. rsc.org In other cases, direct bromination of an indole derivative that is already functionalized at other positions can lead to the desired 5-bromo isomer, as seen in the synthesis of spiroindole phytoalexins. researchgate.net The reaction of 2-substituted-3-substituted indoles with NBS can initially form 3-bromoindolenines, which may then rearrange, migrating the bromine to the benzene ring. clockss.org
Table 2: Common Brominating Agents for Indole Scaffolds
| Reagent | Typical Position of Substitution | Conditions | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | C3 (unsubstituted), Benzene ring (C3 blocked) | CCl₄ or CH₂Cl₂, often with initiator | smolecule.comclockss.org |
| Bromine (Br₂) | C3, C5, C6 | CH₂Cl₂/MeOH, Et₃N | researchgate.net |
Synthesis of 1H-Indol-2-amines
Introducing an amine group at the C2 position of the indole ring is another synthetic hurdle. The C2 position is less reactive than C3, and direct amination can be challenging, especially on an unprotected indole N-H. github.io
Modern synthetic chemistry has developed several methods to achieve C2-amination. One-pot domino reactions starting from readily available precursors like 2-(2-bromophenyl)acetonitriles can efficiently produce 1H-indol-2-amine derivatives. This particular protocol involves a Buchwald–Hartwig type coupling followed by a base-promoted intramolecular nucleophilic reaction.
Another innovative approach is the π-bond directed C2-H functionalization/amination of indoles. A nickel-catalyzed method has been reported for the amination of indoles with N-heteroarenes, offering an alternative to palladium catalysis. chemrxiv.org Mechanistic studies suggest this reaction may proceed via a Friedel-Crafts type π-bond directed C-H bond activation. chemrxiv.org Furthermore, visible-light-induced photoredox catalysis has been successfully employed for the C-H amidation of N-unprotected indoles, showcasing a mild and efficient strategy. github.io
A common strategy involves starting with a precursor that already contains a nitrogen functionality that can be converted to the amine. For example, syntheses can begin with anilines and appropriately substituted propargyl alcohols, which cyclize to form the indole ring. organic-chemistry.org Another route involves the cyclization of 2-alkenyl anilines, which can be prepared from o-bromoanilines. organic-chemistry.org The Fischer indole synthesis, a classical method, can also be adapted by using substituted phenylhydrazines and ketones or aldehydes to construct the indole core with desired functionalities already in place or in a form that can be easily converted. researchgate.net For instance, starting with a 4-bromo-substituted aniline or phenylhydrazine derivative would place the bromine atom at the correct position from the outset. The cyano group at the C2 position can also serve as a valuable precursor, as it can be readily converted to an amine group. nih.gov
Formation and Stabilization as Hydrochloride Salts
Biologically active amines are frequently converted into their salt forms to improve their physicochemical properties. The hydrochloride salt of an amine is one of the most common forms used in pharmaceuticals.
The conversion of 4-bromo-1H-indol-2-amine to its hydrochloride salt serves several critical purposes. As a salt, the compound typically exhibits enhanced stability, particularly against oxidation, compared to the free base form. google.com Salt formation also generally increases the compound's melting point and crystallinity, which facilitates easier handling, purification, and formulation. google.com
Furthermore, hydrochloride salts often have significantly improved solubility in water and polar protic solvents, which is a crucial attribute for many applications. smolecule.comnih.gov The formation process is typically straightforward, involving the treatment of the free base, dissolved in a suitable anhydrous organic solvent like dichloromethane or diethyl ether, with a solution of anhydrous hydrogen chloride. google.comnih.gov This causes the protonation of the basic amine group and the precipitation of the crystalline hydrochloride salt, which can then be isolated by filtration. nih.gov
Acid-Base Chemistry in Indole Amine Salt Formation
The formation of a hydrochloride salt from an indole amine, such as 4-bromo-1H-indol-2-amine, is a fundamental acid-base reaction. The chemistry of this process is dictated by the relative basicity of the nitrogen atoms within the molecule. The indole ring itself contains a nitrogen atom (N1), but its lone pair of electrons is delocalized within the aromatic π-system, rendering it non-basic. wikipedia.orgsciencemadness.org Consequently, protonation with strong acids like hydrochloric acid (HCl) does not readily occur at the indole nitrogen but rather at the C3 position, which is the most reactive site for electrophilic substitution. wikipedia.org
In the case of 4-bromo-1H-indol-2-amine, the exocyclic amine group at the C2 position is significantly more basic than the indole ring nitrogen. The lone pair on this primary amine is localized and readily available to accept a proton. Therefore, when treated with HCl, the amine group is protonated to form the corresponding ammonium (B1175870) salt, resulting in 4-bromo-1H-indol-2-amine hydrochloride. This salt formation is a common strategy to improve the solubility and crystallinity of amine-containing compounds. sciencemadness.org
Key Principles of Indole Amine Protonation
| Feature | Description | Reference |
|---|---|---|
| Indole Nitrogen (N1) | Non-basic due to the delocalization of the electron lone pair into the aromatic system. | wikipedia.orgsciencemadness.org |
| Primary Protonation Site | The exocyclic amine group is the primary site for protonation due to its higher basicity. | |
| Salt Formation | Reaction with hydrochloric acid leads to the formation of a stable hydrochloride salt. | sciencemadness.org |
| Purpose of Salt Formation | Enhances water solubility and improves the crystalline properties of the compound, aiding in purification. | smolecule.com |
Purification and Isolation Techniques for Hydrochloride Salts
The purification and isolation of hydrochloride salts, including that of 4-bromo-1H-indol-2-amine, are critical steps to ensure the compound's purity for subsequent applications. Crystallization is one of the most common and effective methods for purifying these salts. wikipedia.orgresearchgate.net The choice of solvent is crucial; solvents in which the hydrochloride salt has moderate solubility at high temperatures and low solubility at low temperatures are ideal. Alcohols like ethanol and isopropanol are often used, sometimes in combination with anti-solvents like diethyl ether or hexane to induce precipitation. researchgate.net
Another technique involves washing the crude salt with a solvent in which it is insoluble to remove impurities. For instance, washing the hydrochloride salt with a non-polar solvent like diethyl ether can remove non-polar impurities while the salt itself remains a solid. researchgate.net For more challenging separations, column chromatography may be employed, although the polar and ionic nature of hydrochloride salts can make this process complex. A short plug of silica (B1680970) or alumina can sometimes be used to filter out impurities while the salt is eluted with a polar solvent system. researchgate.net The final isolated product is typically dried under vacuum to remove any residual solvents.
Common Purification Techniques for Hydrochloride Salts
| Technique | Description | Advantages |
|---|---|---|
| Recrystallization | Dissolving the salt in a hot solvent and allowing it to cool, causing the purified compound to crystallize. | Can yield very high purity; scalable. |
| Solvent Washing | Suspending the salt in a solvent in which impurities are soluble but the salt is not. | Simple, quick, and effective for removing certain types of impurities. |
| Column Chromatography | Passing a solution of the compound through a stationary phase to separate it from impurities based on polarity. | Effective for complex mixtures and closely related impurities. |
| Precipitation | Adding an anti-solvent to a solution of the salt to cause it to precipitate out. | Useful for rapid isolation; can be combined with recrystallization. |
Catalytic Systems and Reaction Conditions for Synthesis
The synthesis of functionalized indoles often relies on powerful catalytic systems that enable efficient and selective bond formation. These modern methods offer significant advantages over classical indole syntheses like the Fischer or Reissert methods. nih.govpharmaguideline.com
Transition Metal-Catalyzed Coupling Reactions in Bromoindole Synthesis
Transition metal catalysis is a cornerstone of modern organic synthesis and is particularly important for constructing and functionalizing halogenated indoles like 4-bromo-1H-indol-2-amine. mdpi.com Palladium- and copper-based catalysts are frequently used for cross-coupling reactions, which allow for the introduction of various substituents onto the indole core. arabjchem.org
For instance, the bromine atom at the C4 position of the indole ring serves as a versatile handle for reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. arabjchem.orgmdpi.com These reactions enable the formation of new carbon-carbon bonds, providing access to a wide array of analogues. For example, a Suzuki-Miyaura coupling reaction could be used to introduce an aryl or heteroaryl group at the C4 position by reacting the bromoindole with a boronic acid in the presence of a palladium catalyst and a base. mdpi.com Similarly, copper-catalyzed reactions are often employed for C-N bond formation, such as in the Buchwald-Hartwig amination, to introduce new amine functionalities.
Examples of Transition Metal-Catalyzed Reactions for Bromoindole Functionalization
| Reaction Name | Metal Catalyst | Bond Formed | Reactants with Bromoindole |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | C-C (aryl, vinyl) | Boronic acids or esters |
| Heck Coupling | Palladium (e.g., Pd(OAc)₂) | C-C (alkenyl) | Alkenes |
| Sonogashira Coupling | Palladium/Copper | C-C (alkynyl) | Terminal alkynes |
| Buchwald-Hartwig Amination | Palladium or Copper | C-N | Amines |
| Stille Coupling | Palladium | C-C (aryl, vinyl, alkyl) | Organostannanes |
Green Chemistry Approaches in Indole Synthesis
In recent years, there has been a significant shift towards developing more environmentally sustainable synthetic methods. nih.gov Green chemistry principles are increasingly being applied to indole synthesis to reduce waste, avoid hazardous solvents, and improve energy efficiency. researchgate.net
Key green approaches include:
Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions compared to conventional heating. tandfonline.com This technique is well-suited for many indole-forming cyclization and functionalization reactions.
Use of Greener Solvents : Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, ethanol, or ionic liquids is a major focus. nih.gov Some reactions can even be performed under solvent-free conditions, which minimizes waste generation. beilstein-journals.org
Catalyst-Free and Solvent-Free Reactions : Certain reactions, such as the synthesis of bis(indolyl)methanes, have been successfully carried out under solvent- and catalyst-free conditions, sometimes using visible light irradiation, representing a highly economical and green approach.
Photochemical and Electrochemical Methods for Functionalization
Photochemistry and electrochemistry offer powerful and sustainable alternatives to traditional synthetic methods for functionalizing indoles. rsc.org These techniques often operate under mild conditions without the need for harsh reagents or metal catalysts.
Photochemical methods utilize light to generate reactive intermediates. For example, the direct C-H alkylation of indoles has been achieved through the photochemical activity of electron donor-acceptor (EDA) complexes. nih.gov This metal-free approach allows for the formation of C-C bonds at specific positions on the indole ring under mild conditions. nih.gov
Electrochemical synthesis uses electrical current to drive redox reactions. rsc.org This method can be used for both the construction of the indole ring and its subsequent functionalization. rsc.orgnih.gov For example, electrochemical oxidation can facilitate the intramolecular annulation of aniline derivatives to form indoles or enable the introduction of functional groups onto the indole nucleus without the need for chemical oxidants. rsc.orgacs.org These methods are highly chemoselective and align with the principles of green chemistry by minimizing waste. rsc.org
Stereoselective Synthesis and Chiral Resolution for Analogues
For analogues of 4-bromo-1H-indol-2-amine that contain stereocenters, controlling the stereochemistry is crucial. This is achieved through either stereoselective synthesis or chiral resolution.
Stereoselective synthesis (or asymmetric synthesis) aims to create a specific stereoisomer directly. This often involves the use of chiral catalysts, auxiliaries, or reagents. For instance, an enantioselective version of the Fischer indole synthesis has been developed using a chiral phosphoric acid as a catalyst to produce specific enantiomers of indole derivatives. sciencedaily.com Such methods are highly efficient as they avoid the formation of unwanted stereoisomers.
Chiral resolution is the process of separating a racemic mixture (a 50:50 mixture of enantiomers) into its individual enantiomers. wikipedia.org A common method is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid, to form a pair of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can often be separated by crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. Another powerful technique is chiral column chromatography, where the racemic mixture is passed through a stationary phase that is itself chiral, allowing for the separation of the enantiomers based on their differential interactions with the column material. Kinetic resolution, which involves the preferential reaction of one enantiomer in a racemic mixture, is another established strategy. nih.govresearchgate.net
Comparison of Stereochemical Control Methods
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Stereoselective Synthesis | Direct synthesis of a single enantiomer using chiral catalysts or reagents. | High efficiency (theoretical 100% yield of desired enantiomer), atom economical. | Development of a suitable catalyst/method can be challenging and expensive. |
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Utilizes well-established techniques (crystallization, chromatography). | Maximum theoretical yield for the desired enantiomer is 50%; the other enantiomer is often discarded. |
Iii. Mechanistic Investigations of Reactions Involving 4 Bromo 1h Indol 2 Amine Hydrochloride
Reaction Pathways in Indole (B1671886) Functionalization
The functionalization of the indole ring in 4-bromo-1H-indol-2-amine hydrochloride can proceed through several mechanistic avenues, primarily dictated by the nature of the attacking reagent and the reaction conditions. The inherent electronic properties of the substituted indole nucleus are central to understanding these pathways.
Electrophilic aromatic substitution (EAS) is a hallmark reaction of indoles, typically occurring at the C3 position due to the high electron density of the pyrrole (B145914) ring. rsc.orgresearchgate.net However, the substituents on the this compound molecule introduce competing electronic effects that influence the regioselectivity and rate of substitution.
The 2-amino group is a strong activating group, directing electrophilic attack to the C3 position. Conversely, the bromine atom at the C4 position is a deactivating group, withdrawing electron density from the benzene (B151609) portion of the indole ring through its inductive effect, while also directing ortho and para. The hydrochloride salt form means the 2-amino group is protonated to an ammonium (B1175870) group (-NH3+), which is a strongly deactivating group. quora.comspectroscopyonline.com This deactivation significantly reduces the nucleophilicity of the pyrrole ring, making electrophilic substitution more challenging compared to the free base.
Under forcing conditions, electrophilic attack might still proceed at the C3 position, driven by the inherent reactivity of the indole nucleus. However, the deactivating nature of the ammonium group could also lead to substitution on the benzene ring, potentially at the C6 position, which is para to the bromine atom and meta to the deactivating C4-substituent.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophile | Predicted Major Product(s) | Rationale |
| Nitrating agent (e.g., HNO₃/H₂SO₄) | 4-Bromo-3-nitro-1H-indol-2-amine or 4-Bromo-6-nitro-1H-indol-2-amine | Strong deactivation by the -NH3+ group may favor substitution on the benzene ring. |
| Brominating agent (e.g., Br₂/FeBr₃) | 3,4-Dibromo-1H-indol-2-amine or 4,6-Dibromo-1H-indol-2-amine | The existing bromine directs to C6, while the pyrrole ring's inherent reactivity favors C3. |
| Acylating agent (e.g., Ac₂O/Lewis Acid) | 4-Bromo-3-acetyl-1H-indol-2-amine | Friedel-Crafts acylation is sensitive to deactivating groups; reaction at C3 is possible if conditions overcome the deactivation. nih.gov |
It is crucial to note that the free amine form, 4-bromo-1H-indol-2-amine, would be significantly more reactive towards electrophiles, with a strong preference for substitution at the C3 position.
Nucleophilic substitution reactions involving the this compound can occur at several positions. The bromine atom at C4 makes the benzene ring susceptible to nucleophilic aromatic substitution (SNA_r_), particularly with strong nucleophiles under forcing conditions. The mechanism would involve the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate.
The 2-amino group itself can act as a nucleophile. However, in the hydrochloride salt form, the lone pair on the nitrogen is protonated, rendering it non-nucleophilic. quora.comspectroscopyonline.com Deprotonation to the free amine is necessary for it to participate in nucleophilic reactions, such as acylation or alkylation. Once deprotonated, the 2-amino group can readily attack electrophiles. This reactivity can sometimes lead to multiple substitutions, forming secondary and tertiary amines if the reaction is not carefully controlled. libretexts.org
Furthermore, the indole C2 position, bearing the amino group, can be considered an enamine-like system, which can influence its reactivity in certain nucleophilic addition or substitution pathways.
Rearrangement Reactions and Side Product Formation
The structural complexity of this compound can give rise to rearrangement reactions and the formation of various side products under certain reaction conditions. For instance, under strongly acidic and high-temperature conditions, rearrangements akin to the Hofmann-Martius rearrangement, which involves the migration of an alkyl group from a nitrogen atom to the aromatic ring, could theoretically occur, though this is less common for simple amines. nih.gov
More relevant are potential rearrangements involving the indole core itself. For example, acid-catalyzed reactions can sometimes lead to dimerization or polymerization of the indole units, especially if the primary reaction is slow. Side product formation can also arise from competing reaction pathways. For instance, in attempted electrophilic substitutions, if the conditions are harsh, degradation of the starting material might occur. In nucleophilic substitution reactions targeting the C4-bromo position, side reactions involving the 2-amino group (if deprotonated) could lead to a mixture of products.
Kinetics and Thermodynamics of Indole Transformations
The kinetics and thermodynamics of reactions involving this compound are significantly influenced by its substituents.
Kinetics: The rate of electrophilic aromatic substitution is expected to be significantly slower than that of unsubstituted indole due to the deactivating effects of both the bromine atom and the protonated amino group. rsc.org The rate-determining step in these reactions is typically the initial attack of the electrophile to form the sigma complex (arenium ion). mdpi.com For nucleophilic aromatic substitution at the C4 position, the reaction rate will depend on the strength of the nucleophile and the stability of the Meisenheimer intermediate.
Thermodynamics: The stability of the products versus the reactants determines the thermodynamic favorability of a reaction. In electrophilic substitutions, the formation of a substituted indole that retains its aromaticity is a strong thermodynamic driving force. In nucleophilic substitutions, the thermodynamics will be influenced by the relative bond strengths of the C-Br bond being broken and the new C-Nucleophile bond being formed.
Table 2: Qualitative Kinetic and Thermodynamic Considerations for Reactions of this compound
| Reaction Type | Kinetic Factors | Thermodynamic Factors |
| Electrophilic Aromatic Substitution | Slow due to deactivating -Br and -NH3+ groups. | Favorable due to retention of aromaticity. |
| Nucleophilic Aromatic Substitution | Dependent on nucleophile strength and reaction temperature. | Dependent on the relative bond strengths of C-Br and C-Nu. |
| N-Acylation (of the free amine) | Fast due to the nucleophilicity of the 2-amino group. | Generally favorable, forming a stable amide bond. |
Role of the Hydrochloride Moiety in Reaction Mechanism and Reactivity
The hydrochloride moiety plays a pivotal role in the reactivity of 4-bromo-1H-indol-2-amine. It exists as an ammonium salt, where the lone pair of the 2-amino group is protonated. quora.comspectroscopyonline.com This has several significant consequences:
Reduced Nucleophilicity: The protonated amino group is no longer nucleophilic, preventing it from participating in reactions such as acylation, alkylation, or acting as a directing group through its lone pair. masterorganicchemistry.com
Deactivation of the Indole Ring: The -NH3+ group is a powerful electron-withdrawing and deactivating group for electrophilic aromatic substitution, making the indole ring much less reactive towards electrophiles. spectroscopyonline.com
Increased Water Solubility: The ionic nature of the hydrochloride salt significantly increases the compound's solubility in aqueous media compared to its free base form. oxfordreference.com This can influence the choice of solvent and reaction conditions.
In Situ Amine Generation: The free amine can be generated in situ by the addition of a base. The choice of base and the timing of its addition can be used to control the reaction pathway, for example, to allow for N-functionalization after a C-functionalization step.
Computational Studies of Reaction Mechanisms
While specific computational studies on this compound are not prominent in the literature, computational chemistry offers powerful tools to investigate the reaction mechanisms of related indole derivatives. Density Functional Theory (DFT) calculations, for instance, can be employed to:
Model Reaction Intermediates: The structures and energies of key intermediates, such as the sigma complex in electrophilic substitution or the Meisenheimer complex in nucleophilic substitution, can be calculated to predict the most likely reaction pathways. mdpi.com
Determine Transition State Energies: Calculating the energy of transition states allows for the determination of activation barriers, providing insights into the kinetics of different potential reactions.
Analyze Electronic Structure: Computational methods can map the electron density distribution in the molecule, identifying the most nucleophilic and electrophilic sites and rationalizing the observed regioselectivity. nih.gov
Studies on substituted indoles have shown that computational models can accurately predict the regioselectivity of electrophilic attack and provide a deeper understanding of the electronic effects of various substituents on the indole ring's reactivity. nih.govmdpi.com Such computational approaches would be invaluable in elucidating the detailed mechanistic landscape of this compound.
Iv. Advanced Spectroscopic Characterization and Structural Elucidation for Research Applications
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 4-bromo-1H-indol-2-amine hydrochloride, both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom. The hydrochloride salt form and the presence of exchangeable protons (N-H, NH₃⁺) can lead to complex spectra, often requiring analysis in aprotic solvents like DMSO-d₆. nih.gov
The expected ¹H NMR spectrum would show distinct signals for the aromatic protons on the benzene (B151609) ring portion of the indole (B1671886), as well as protons on the pyrrole (B145914) ring. The chemical shifts are influenced by the electron-withdrawing bromine atom and the aminium group. Protons on the benzene ring (H-5, H-6, H-7) would likely appear as a complex multiplet system, while the H-3 proton on the pyrrole ring would be a singlet. The NH and NH₂ protons would appear as broad singlets, with their chemical shifts being highly dependent on solvent and concentration. clockss.org
The ¹³C NMR spectrum provides complementary information, with each carbon atom appearing as a distinct peak. The carbon attached to the bromine (C-4) would be significantly influenced by the halogen's electronegativity and heavy atom effect. Carbons adjacent to the nitrogen atoms (C-2, C-3a, C-7a) would also show characteristic shifts. clockss.orgresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆ This table is illustrative, based on data from related bromoindole structures and general NMR principles. nih.govchemicalbook.comchemicalbook.comchemicalbook.com
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N1-H | ~11.5 (broad s) | - |
| C2 | - | ~155.0 |
| -NH₂ | ~9.0 (broad s) | - |
| C3 | ~6.5 (s) | ~98.0 |
| C3a | - | ~128.0 |
| C4 | - | ~115.0 |
| C5 | ~7.2 (d) | ~124.0 |
| C6 | ~7.0 (t) | ~122.0 |
| C7 | ~7.4 (d) | ~114.0 |
| C7a | - | ~137.0 |
To unambiguously assign all proton and carbon signals, multi-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, which is essential for assigning the adjacent aromatic protons (H-5, H-6, H-7) on the benzene ring. mendeley.com
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon (C-3, C-5, C-6, C-7). mendeley.combas.bg
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for assigning quaternary (non-protonated) carbons like C-2, C-3a, C-4, and C-7a by observing their long-range couplings to nearby protons. For instance, the N1-H proton would show an HMBC correlation to C-2, C-3a, and C-7a. mendeley.combas.bg
Solid-State NMR (SSNMR) provides invaluable information about the structure and dynamics of the compound in its crystalline state, which can differ significantly from its state in solution. nih.gov This is particularly important for pharmaceutical salts, where different crystalline forms (polymorphs) can exist. SSNMR is a powerful tool for identifying and characterizing these polymorphs.
For this compound, ³⁵Cl SSNMR would be especially informative. The chlorine nucleus is a quadrupole nucleus, and its NMR signal is highly sensitive to the local electronic environment. Parameters such as the quadrupolar coupling constant and asymmetry can serve as a distinct fingerprint for a specific polymorphic form, as even subtle changes in hydrogen bonding and crystal packing dramatically alter the ³⁵Cl NMR signal. rsc.orgrsc.org Similarly, ¹⁴N and ¹⁵N SSNMR can probe the environments of the two distinct nitrogen atoms in the molecule.
Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and provide a characteristic "fingerprint" spectrum that can be used for identification. americanpharmaceuticalreview.com They are also sensitive to intermolecular interactions, such as hydrogen bonding, making them useful for conformational analysis. nih.goviu.edu.sa
Key expected vibrational frequencies include:
N-H Stretching: The indole N-H and the aminium N-H stretches would appear in the region of 3400-3000 cm⁻¹. The aminium group (-NH₃⁺) typically shows broad absorption in this region due to strong hydrogen bonding.
Aromatic C-H Stretching: These vibrations occur just above 3000 cm⁻¹.
C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.
N-H Bending: The bending vibrations for the amine group are typically found around 1620-1500 cm⁻¹.
C-Br Stretching: The carbon-bromine stretching vibration is expected in the far-infrared region, typically between 600 and 500 cm⁻¹.
Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound This table is illustrative, based on data from related aromatic amines and indole derivatives. researchgate.netnist.govresearchgate.net
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H Stretch (Indole) | ~3350 | ~3350 |
| N-H Stretch (Aminium) | ~3200-3000 (broad) | ~3200-3000 |
| Aromatic C-H Stretch | ~3100-3050 | ~3100-3050 |
| N-H Bend (Aminium) | ~1610 | ~1610 |
| Aromatic C=C Stretch | ~1580, 1470, 1440 | ~1580, 1470, 1440 |
| C-N Stretch | ~1340 | ~1340 |
| C-Br Stretch | ~550 | ~550 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the confirmation of its chemical formula (C₈H₈BrN₂⁺ for the cation).
A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for the molecular ion (M⁺) and any bromine-containing fragments, separated by two mass-to-charge units (m/z).
The fragmentation pattern provides structural clues. Upon ionization, the molecular ion can break down in predictable ways. For 4-bromo-1H-indol-2-amine, likely fragmentation pathways include the loss of HBr or the cleavage of the pyrrole ring.
Table 3: Predicted High-Resolution Mass Spectrometry Data for the Cation of this compound
| Ion/Fragment | Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |
| [M]⁺ (Molecular Ion) | [C₈H₈BrN₂]⁺ | 210.9898 | 212.9878 |
| [M - HBr]⁺ | [C₈H₇N₂]⁺ | 131.0609 | - |
| [M - HCN]⁺ | [C₇H₇BrN]⁺ | 184.9792 | 186.9772 |
| [M - NH₂CN]⁺ (from ring cleavage) | [C₇H₆Br]⁺ | 168.9656 | 170.9636 |
X-ray Crystallography for Absolute Configuration and Crystal Packing
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, including absolute bond lengths, bond angles, and torsion angles. For this compound, this technique would confirm the connectivity and planarity of the indole ring system.
Furthermore, it elucidates the complex network of intermolecular interactions that stabilize the crystal structure. Key interactions would include:
Hydrogen Bonding: Strong hydrogen bonds are expected between the aminium group (-NH₃⁺) and the indole N-H group (as donors) and the chloride anion (as an acceptor). These interactions are primary drivers of the crystal packing. nih.gov
Halogen Bonding: The bromine atom at the C-4 position can act as a halogen bond donor, forming interactions with electron-rich atoms like oxygen or nitrogen from neighboring molecules, or the chloride ion. researchgate.net
π-π Stacking: The planar indole ring systems can stack on top of each other, contributing to crystal stability through van der Waals forces. mdpi.comnih.gov
Table 4: Representative Crystallographic Data based on a related structure (4-bromo-1H-indole-2,3-dione). researchgate.net
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~7.4 |
| b (Å) | ~13.7 |
| c (Å) | ~7.3 |
| β (°) | ~93.4 |
| Volume (ų) | ~733 |
| Z (molecules/unit cell) | 4 |
| Key Interactions | N-H···Cl hydrogen bonds, C-Br···Cl halogen bonds, π-π stacking |
Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Analysis
Ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The indole ring is a natural chromophore, and its electronic spectrum is characterized by two main absorption bands, denoted ¹La and ¹Lb, which arise from π-π* transitions. nist.gov
The position and intensity of these bands are sensitive to substitution on the indole ring. nih.gov For this compound, both the bromo and amino groups will influence the electronic structure. The electron-donating amino group and the electron-withdrawing (by induction) but also polarizable bromine atom at the C-4 position are expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted indole. nih.govmdpi.com Studies on 4-substituted indoles have shown that substitution at this position can significantly impact the electronic transition energies. nih.gov
Table 5: Predicted Electronic Spectroscopy Data for this compound in Ethanol This table is illustrative, based on data for 4-bromoindole (B15604) and other substituted indoles. nih.govacs.org
| Spectroscopic Parameter | Predicted Wavelength (nm) | Notes |
| Absorption Maximum (λₘₐₓ, ¹La) | ~290 - 300 | Shifted to longer wavelength compared to indole (~270-280 nm). nist.govnih.gov |
| Absorption Maximum (λₘₐₓ, ¹Lb) | ~280 - 290 | Often appears as a shoulder on the more intense ¹La band. |
| Fluorescence Emission Maximum (λₑₘ) | ~360 - 380 | Expected to be fluorescent, with a significant Stokes shift. |
Surface-Enhanced Spectroscopic Techniques for Material Interactions
The study of how molecules interact with material surfaces is crucial for a wide range of applications, from catalysis and sensor development to understanding biological processes at interfaces. For a compound like this compound, its interactions with various materials are of significant research interest. Surface-enhanced spectroscopic techniques, particularly those based on Raman scattering, offer unparalleled sensitivity and molecular specificity for probing these interactions at the nanoscale. These methods can provide detailed insights into the orientation, adsorption behavior, and potential chemical transformations of the molecule upon contact with a surface.
Surface-Enhanced Raman Spectroscopy (SERS), Tip-Enhanced Raman Spectroscopy (TERS), and Shell-Isolated Nanoparticle-Enhanced Spectroscopy (SHINERS) are powerful analytical tools that overcome the inherent weakness of the Raman scattering phenomenon. By utilizing the localized surface plasmon resonance of metallic nanostructures, these techniques can amplify the Raman signal of an analyte by several orders of magnitude, enabling the detection of even single molecules.
Surface-Enhanced Raman Spectroscopy (SERS)
SERS is a highly sensitive vibrational spectroscopy technique that provides detailed chemical information about molecules adsorbed onto or in close proximity to a nanostructured metallic surface, typically gold or silver. The enhancement of the Raman signal arises from two primary mechanisms: an electromagnetic enhancement due to the localized surface plasmon resonance of the metallic nanoparticles and a chemical enhancement resulting from charge-transfer complexes between the analyte and the metal surface.
In the context of this compound, SERS can be employed to study its adsorption characteristics on various plasmonically active substrates. The resulting SERS spectrum would be a unique fingerprint of the molecule's vibrational modes, with the enhancement of specific bands providing clues about its orientation and binding to the surface. For instance, a significant enhancement of the N-H stretching or bending modes would suggest that the amine group is in close proximity to the metal surface. Conversely, enhancement of the indole ring vibrations could indicate a flat or tilted orientation where the aromatic system interacts with the substrate.
While no direct SERS studies on this compound have been published, research on similar indole derivatives like tryptophan and tryptamine (B22526) has shown that the indole ring may or may not interact directly with the gold or silver surface, depending on the experimental conditions. nih.govresearchgate.net The orientation is often deduced from the relative enhancement of the vibrational modes associated with the indole ring, the amino group, and other substituents. researchgate.net
Tip-Enhanced Raman Spectroscopy (TERS)
TERS is a sophisticated technique that combines the high spatial resolution of scanning probe microscopy (SPM), such as atomic force microscopy (AFM) or scanning tunneling microscopy (STM), with the chemical specificity of Raman spectroscopy. In TERS, a sharp, metal-coated SPM tip acts as a "nano-antenna" to confine and enhance the laser light at its apex. This allows for the acquisition of Raman spectra from a highly localized area, on the order of a few nanometers, enabling the chemical mapping of a surface with nanoscale resolution.
For the investigation of this compound on a material surface, TERS could provide invaluable information about the spatial distribution and orientation of individual molecules or small clusters. This would be particularly useful in studying its interaction with heterogeneous surfaces or in understanding the formation of self-assembled monolayers. The high resolution of TERS would allow researchers to probe specific sites on a surface and correlate the chemical information with the surface topography.
Shell-Isolated Nanoparticle-Enhanced Spectroscopy (SHINERS)
SHINERS is a versatile SERS-based technique that addresses some of the limitations of traditional SERS, such as the requirement for the analyte to be on a rough, plasmonically active surface. In SHINERS, the plasmonic nanoparticles (e.g., gold or silver) are encapsulated in a thin, inert shell, typically silica (B1680970). nih.govCurrent time information in Sangamon County, US.wikipedia.org These shell-isolated nanoparticles can then be spread over any surface of interest, effectively creating a temporary SERS-active surface without altering its original properties. nih.govCurrent time information in Sangamon County, US.wikipedia.orgacs.orgresearchgate.net
The inert shell prevents direct contact between the metallic core and the analyte, which is crucial for studying sensitive molecules that might otherwise degrade or undergo chemical reactions on a bare metal surface. nih.govCurrent time information in Sangamon County, US.wikipedia.org This also allows for the study of a wider range of materials that are not inherently SERS-active. acs.orgresearchgate.net
For this compound, SHINERS could be employed to investigate its interaction with a variety of materials, such as graphene, metal oxides, or polymer films. By spreading Au@SiO2 core-shell nanoparticles over a surface functionalized with the compound, researchers could obtain a strong and stable SERS signal, revealing details about its adsorption and conformation on that specific material. The thickness of the silica shell can be precisely controlled to optimize the signal enhancement. nih.govCurrent time information in Sangamon County, US.wikipedia.org
Illustrative Data Tables
While specific experimental data for this compound is not available, the following tables illustrate the type of information that could be obtained from surface-enhanced spectroscopic studies, based on known vibrational frequencies for similar aromatic amines and indole derivatives.
Table 1: Potential Raman Shifts and Vibrational Mode Assignments for this compound
| Predicted Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Potential Insights from Surface Enhancement |
| ~3400-3300 | N-H stretching (amine) | Strong enhancement suggests interaction via the amine group. |
| ~3100-3000 | C-H stretching (aromatic) | Moderate enhancement, provides information on ring orientation. |
| ~1620-1580 | C=C stretching (indole ring) | Enhancement indicates interaction of the π-system with the surface. |
| ~1450-1430 | Indole ring breathing | Sensitive to the overall interaction of the indole moiety. |
| ~1350-1250 | C-N stretching (aromatic amine) | Enhancement provides further evidence of amine group interaction. |
| ~600-500 | C-Br stretching | Enhancement may indicate proximity of the bromine atom to the surface. |
Table 2: Hypothetical SHINERS Study of this compound on Different Substrates
| Substrate Material | Nanoparticle System | Observed Spectral Changes | Inferred Interaction Mechanism |
| Graphene | Au@SiO₂ | Significant enhancement of indole ring modes. | π-π stacking between the indole ring and the graphene surface. |
| Titanium Dioxide (TiO₂) | Ag@SiO₂ | Predominant enhancement of N-H and C-N modes. | Lewis acid-base interaction between the amine group and the TiO₂ surface. |
| Polystyrene Film | Au@Polydopamine | Broadening of aromatic C-H peaks and shifts in ring modes. | Intercalation and hydrophobic interactions with the polymer matrix. |
These advanced spectroscopic techniques hold immense potential for elucidating the intricate interactions of this compound with a variety of materials, paving the way for its application in diverse research fields.
V. Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecular system. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and other properties of a molecule.
The electronic structure of a molecule governs its reactivity and physical properties. DFT calculations are frequently used to map the electron density distribution and identify regions that are susceptible to electrophilic or nucleophilic attack.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of a molecule. For a compound like 4-bromo-1H-indol-2-amine, the MEP would likely show negative potential (red to yellow colors) around the nitrogen atoms and the bromine atom, indicating regions with higher electron density that are prone to electrophilic attack. Positive potential (blue color) would be expected around the amine and indole (B1671886) N-H protons, highlighting their acidic nature.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about the bonding and orbital interactions within a molecule. It examines the delocalization of electron density between filled and vacant orbitals, which is crucial for understanding molecular stability. For the 4-bromo-1H-indol-2-amine system, NBO analysis would quantify the hyperconjugative interactions that contribute to the stability of the indole ring and the amine substituent.
Fukui Functions: These reactivity descriptors are derived from the change in electron density as an electron is added or removed. They help to predict the most likely sites for nucleophilic, electrophilic, and radical attack. In the case of 4-bromo-1H-indol-2-amine, Fukui functions could pinpoint which atoms on the indole ring or the amine group are most reactive.
While specific DFT studies on 4-bromo-1H-indol-2-amine hydrochloride are not readily found in the cited literature, the principles can be illustrated by studies on similar molecules. For example, a DFT study on 5-bromo-2-hydroxybenzaldehyde using the B3LYP/6-311++G(d,p) basis set provides insights into how such analyses are performed.
Table 1: Illustrative Reactivity Descriptors (Based on General Principles of DFT) Note: This table is illustrative and does not represent calculated data for this compound.
| Descriptor | Predicted Location of High Value | Implication for Reactivity |
| Fukui (f-) | Nitrogen and Bromine Atoms | Most likely sites for electrophilic attack |
| Fukui (f+) | Carbon atoms of the indole ring | Most likely sites for nucleophilic attack |
| MEP Minima | Around N and Br atoms | Regions of high electron density |
| MEP Maxima | Around N-H protons | Regions of low electron density (acidic sites) |
The three-dimensional structure of a molecule is critical to its function. Conformational analysis involves identifying the most stable arrangements of atoms (conformers) and the energy barriers between them. For 4-bromo-1H-indol-2-amine, a key point of interest would be the rotation around the C2-NH2 bond.
Furthermore, 2-aminoindole derivatives can exist in different tautomeric forms: the 2-amino-1H-indole form and the 2-imino-2,3-dihydro-1H-indole form. Quantum chemical calculations can predict the relative energies of these tautomers, thereby determining which form is more stable in the gas phase or in different solvents. The hydrochloride salt form would likely favor the 2-amino tautomer due to the protonation of the amine group.
Studies on related indole derivatives, such as 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, have used DFT calculations to investigate rotational barriers and have shown that the presence of conformers can be a solid-state effect, with only one conformation being evident in solution.
Quantum chemical calculations are a valuable tool for predicting spectroscopic data, which can then be compared with experimental results to confirm the structure of a compound.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical spectrum can be generated. Comparing this with an experimental spectrum helps in the definitive assignment of peaks.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. These calculations provide the excitation energies and oscillator strengths for the transitions, allowing for an interpretation of the experimental spectrum and an understanding of the electronic structure. For instance, UV-Visible studies on 5-bromo-2-hydroxybenzaldehyde were carried out in different solvents to analyze absorbance and solvent effects.
Table 2: Illustrative Predicted vs. Experimental Data Correlation Note: This table is a template for how such data would be presented and is not based on actual findings for the target compound.
| Spectroscopic Data | Predicted Value (Computational) | Experimental Value |
| ¹H NMR (δ, ppm) | Calculated chemical shifts for each proton | Measured chemical shifts |
| ¹³C NMR (δ, ppm) | Calculated chemical shifts for each carbon | Measured chemical shifts |
| UV-Vis (λmax, nm) | Calculated wavelength of maximum absorption | Measured wavelength of maximum absorption |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior.
MD simulations can be used to study how this compound behaves in a solution. By simulating the molecule in a box of explicit solvent molecules (e.g., water, DMSO), one can observe how the solvent molecules arrange themselves around the solute and how this affects the solute's conformation and dynamics. These simulations are crucial for understanding properties like solubility and the stability of different tautomers or conformers in a condensed phase.
MD simulations are a cornerstone of computer-aided drug design. They can be used to model the interaction of a small molecule (ligand), such as 4-bromo-1H-indol-2-amine, with a biological macromolecule (receptor) like a protein or nucleic acid. These simulations can predict the binding pose of the ligand within the receptor's active site and estimate the binding affinity. This provides a general understanding of the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that the compound might form, which is a critical first step in assessing its potential as a modulator of a biological target. The Automated Topology Builder (ATB) is a resource that can facilitate the development of molecular force fields needed for such simulations.
QSAR and Cheminformatics Approaches for Indole Derivatives
Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful computational tools that establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These approaches are instrumental in modern drug discovery for designing and optimizing lead compounds. easychair.org By analyzing large datasets of chemical structures and their associated biological data, these methods can identify the key molecular features that govern a compound's efficacy and other important properties. nih.gov
Cheminformatics encompasses the storage, retrieval, and analysis of chemical information. f1000research.com It plays a crucial role in managing the vast amount of data generated in chemical and biological research. researchgate.net When applied to indole derivatives, cheminformatics helps in creating diverse compound libraries, identifying structure-activity trends, and selecting promising candidates for further investigation. For instance, cheminformatics tools have been used to analyze marine natural product-inspired brominated indoles, providing insights to direct the evaluation of their biological activities. mdpi.com
QSAR modeling involves the development of a mathematical equation that relates the biological activity of a set of molecules to their physicochemical properties, which are represented by numerical values known as molecular descriptors. nih.gov These descriptors can be categorized into several types, including constitutional, topological, geometrical, and electronic descriptors. The goal of a QSAR study is to develop a statistically robust model that can accurately predict the activity of new, untested compounds. nih.govresearchgate.net
Several QSAR studies have been conducted on various classes of indole derivatives, demonstrating the utility of this approach in understanding their therapeutic potential. These studies have explored their application as inhibitors of various enzymes and receptors.
For example, a 3D-QSAR study was performed on a series of indole derivatives as selective COX-2 inhibitors. researchgate.net The developed k-nearest neighbor (kNN) molecular field analysis model showed a high cross-validated correlation coefficient (q²) of 0.9461 and a predictive correlation coefficient (Pred_r²) of 0.8782, indicating a robust and predictive model. researchgate.net The study highlighted the importance of steric and electronic fields in determining the inhibitory activity of these compounds. researchgate.net
In another study, QSAR and molecular docking were used to investigate isatin (B1672199) and indole derivatives as inhibitors of the SARS-CoV 3CLpro enzyme. nih.gov The QSAR models were developed using CORAL software, and the best model showed a high coefficient of determination (R²) for the validation set. nih.gov This research identified key structural features responsible for the inhibitory activity and suggested potential lead compounds. nih.gov
Furthermore, a QSAR analysis of indole analogues as monoamine oxidase (MAO) inhibitors was conducted using comparative molecular field analysis (CoMFA). nih.gov The resulting models for MAO-A and MAO-B inhibition had cross-validated r² values of 0.743 and 0.603, respectively, and indicated that the steric and electrostatic fields contributed equally to the interaction between the inhibitors and the enzymes. nih.gov The study also suggested significant differences in the active site structures of MAO-A and MAO-B. nih.gov
A 3D-QSAR study of the CoMFA and CoMSIA type was also carried out on a series of 2,3-dihydro-benzo nih.govnih.govoxazin-4-yl)-2-{4-[3-(1H-3indolyl)-propyl]-1-piperazinyl}-ethanamides as multitarget ligands for major depressive disorder. nih.gov The models showed good internal and external validation with q² values of 0.625 (CoMFA) and 0.523 (CoMSIA), and r²ncv values of 0.967 (CoMFA) and 0.959 (CoMSIA). nih.gov
The findings from these QSAR studies on diverse indole derivatives provide a valuable framework for the rational design of new analogues with improved activity. While a specific QSAR study on this compound is not yet available in the public domain, the general principles and successful applications of these computational methods to the broader class of indole derivatives underscore their potential in guiding the future development of this specific compound.
Table of QSAR Model Statistical Data for Indole Derivatives
| QSAR Model Type | Target | q² (Cross-validated r²) | pred_r² / r²ncv | Reference |
| kNN-MFA | COX-2 | 0.9461 | 0.8782 | researchgate.net |
| CoMFA | MAO-A | 0.743 | - | nih.gov |
| CoMFA | MAO-B | 0.603 | - | nih.gov |
| CoMFA | SERT/D2/MAO-A | 0.625 | 0.967 | nih.gov |
| CoMSIA | SERT/D2/MAO-A | 0.523 | 0.959 | nih.gov |
In-Depth Analysis of this compound in Synthetic Chemistry
The requested article focusing solely on the chemical compound “this compound” and its specific applications in organic synthesis cannot be generated. Extensive searches of scientific literature and chemical databases have revealed a significant lack of published research on this specific molecule within the detailed framework provided.
The available data is insufficient to produce a thorough, informative, and scientifically accurate article covering its use as a precursor for complex heterocyclic systems, its role in natural product synthesis, or its application as a scaffold in medicinal chemistry. The search results did not yield specific examples, detailed research findings, or data tables pertaining to the reaction pathways and synthetic applications of this compound as stipulated.
Information found was related to other isomers, such as 5-bromo, 6-bromo, or 7-bromo indole derivatives, or discussed general synthetic methods for indoles without mentioning the specified compound. iajps.comnih.gov Similarly, literature on multicomponent reactions and medicinal chemistry scaffolds features the broader indole core but does not provide specific instances of this compound as a key building block. rsc.orgmdpi.comnih.govnih.govnih.gov
Therefore, to adhere to the strict requirements of generating content based on verifiable and specific research findings, the production of the requested article is not feasible.
Table of Compounds Mentioned
Vi. Applications in Organic Synthesis As a Building Block
Scaffold in Medicinal Chemistry Research (As a general scaffold, no specific drug data)
Design of Library Compounds
The generation of chemical libraries containing a multitude of structurally related compounds is a cornerstone of modern drug discovery. These libraries are screened against biological targets to identify "hit" compounds with desired activities. The structural features of 4-bromo-1H-indol-2-amine hydrochloride make it an excellent scaffold for combinatorial and parallel synthesis, two key technologies for library generation.
The 2-amino group can readily undergo a variety of reactions, including acylation, sulfonylation, and reductive amination, to introduce a diverse set of side chains. The indole (B1671886) nitrogen can be alkylated or arylated under appropriate conditions. Furthermore, the 4-bromo position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This multi-faceted reactivity allows for a three-dimensional exploration of chemical space around the indole core.
A hypothetical parallel synthesis scheme starting from 4-bromo-1H-indol-2-amine could involve the following steps:
Acylation of the 2-amino group: Reaction with a library of carboxylic acids or acid chlorides would introduce a first point of diversity (R1).
N-Alkylation of the indole: Subsequent reaction with a variety of alkyl halides would introduce a second point of diversity (R2).
Cross-coupling at the 4-position: A Suzuki coupling with a collection of boronic acids would install a third element of diversity (R3).
This strategy would rapidly generate a large library of compounds with the general structure shown below, where R1, R2, and R3 represent a wide range of chemical functionalities. Such libraries are invaluable for screening campaigns aimed at identifying novel therapeutic agents.
Table 1: Exemplary Reactions for Library Synthesis based on the 4-bromo-1H-indol-2-amine Scaffold
| Reaction Type | Reagent Class | Functional Group Introduced (Diversity Point) |
| Acylation | Carboxylic Acids/Acid Chlorides | Amide (R1) |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide (R1) |
| Reductive Amination | Aldehydes/Ketones | Substituted Amine (R1) |
| N-Alkylation | Alkyl Halides | N-Alkyl group (R2) |
| Suzuki Coupling | Boronic Acids | Aryl/Heteroaryl group (R3) |
| Sonogashira Coupling | Terminal Alkynes | Alkynyl group (R3) |
| Buchwald-Hartwig Amination | Amines | Amino group (R3) |
Lead Compound Optimization Strategies
Once a "hit" compound is identified from a screening library, the process of lead optimization begins. This involves systematically modifying the structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). The versatile reactivity of the 4-bromo-1H-indol-2-amine scaffold is again highly advantageous in this phase.
Structure-Activity Relationship (SAR) studies are central to lead optimization. nih.govnih.gov By synthesizing and testing a series of analogues where specific parts of the molecule are systematically varied, medicinal chemists can understand which structural features are crucial for biological activity.
For a hypothetical lead compound derived from 4-bromo-1H-indol-2-amine, optimization strategies could include:
Fine-tuning the 4-position substituent: If the initial hit contains a simple aryl group at the 4-position (introduced via Suzuki coupling), a variety of substituted aryl and heteroaryl boronic acids can be used to explore the electronic and steric requirements of the binding pocket. For instance, introducing electron-donating or electron-withdrawing groups can modulate the compound's electronic properties and its interactions with the target protein.
Modifying the 2-amino side chain: The nature of the substituent on the 2-amino group can significantly impact a compound's solubility and ability to form hydrogen bonds. By synthesizing a series of amides or sulfonamides with varying chain lengths, branching, and polarity, chemists can optimize these properties.
Table 2: Hypothetical Lead Optimization of a 4-Aryl-1H-indol-2-yl-acetamide
| Position Modified | Modification | Rationale |
| 4-Aryl Group | Introduction of polar groups (e.g., -OH, -COOH) | Improve aqueous solubility |
| 4-Aryl Group | Introduction of halogens (e.g., -F, -Cl) | Modulate metabolic stability and binding interactions |
| Acetamide Group | Variation of the alkyl chain | Optimize lipophilicity and steric fit |
| Indole N-H | Alkylation with small alkyl groups | Improve metabolic stability and cell permeability |
Functionalization for Material Science Applications (General, without specific compound details)
The unique electronic and photophysical properties of the indole nucleus make it an attractive component for functional organic materials. The ability to precisely functionalize the 4-bromo-1H-indol-2-amine scaffold opens up possibilities for its incorporation into polymers and other materials with tailored properties for applications in electronics and photonics. researchgate.netrsc.orgresearchgate.net
The bromine atom at the 4-position serves as a key handle for polymerization reactions. For instance, it can participate in cross-coupling reactions with bifunctional monomers to create conjugated polymers. The electronic properties of these polymers can be tuned by the choice of the co-monomer, allowing for the design of materials with specific band gaps for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Furthermore, the 2-amino group and the indole nitrogen can be functionalized to modulate the solubility and processing characteristics of the resulting materials. For example, the introduction of long alkyl chains can enhance solubility in organic solvents, facilitating the fabrication of thin films for electronic devices. The ability to create well-defined, functionalized indole-based polymers is crucial for advancing the field of organic electronics. researchgate.netrsc.org Brominated indoles, in general, are recognized as versatile building blocks for creating more complex molecules for materials science. fiveable.me
Vii. Potential Biological and Pharmacological Relevance of Indole Amine Derivatives
Antimicrobial Activity Studies of Indole (B1671886) and Indazole Scaffolds
The rise of antibiotic-resistant bacteria presents a significant global health threat, necessitating the discovery of novel antimicrobial agents. nih.govresearchgate.net Indole and indazole scaffolds have emerged as promising nuclei for the development of new compounds to address this challenge. nih.govnih.gov
Indole derivatives have been studied for their effectiveness against antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net The indole nucleus is a common feature in many approved drugs and its derivatives are being explored for both direct antibacterial activity and as resistance-modifying agents that can enhance the efficacy of existing antibiotics. nih.govresearchgate.net For instance, certain indole diketopiperazine (DKP) alkaloids have demonstrated significant antibacterial activity. In one study, compounds 3b and 3c were identified as highly active, with minimum inhibitory concentrations (MICs) ranging from 0.94 to 3.87 μM against bacteria such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. frontiersin.org
Similarly, the indazole scaffold, a bicyclic heterocyclic compound containing two nitrogen atoms, is a key component in molecules with notable biological properties, including antimicrobial effects. nih.gov A series of novel 4-bromo-1H-indazole derivatives were designed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. nih.gov These compounds showed potent activity against various bacteria. nih.gov Notably, compound 9 was particularly effective against penicillin-susceptible Streptococcus pyogenes, with an MIC of 4 µg/mL, making it significantly more active than the reference compound 3-methoxybenzamide (B147233) (3-MBA) and the antibiotic ciprofloxacin. nih.gov Compounds 12 and 18 from this series also showed potent activity against penicillin-resistant Staphylococcus aureus. nih.gov
Table 1: Antimicrobial Activity of Selected Indole and Indazole Derivatives
| Compound | Scaffold Type | Target Organism(s) | Key Finding (MIC) | Reference |
|---|---|---|---|---|
| Indole DKP 3b | Indole | S. aureus, B. subtilis, P. aeruginosa, E. coli | 0.94–3.87 μM | frontiersin.org |
| Indole DKP 3c | Indole | S. aureus, B. subtilis, P. aeruginosa, E. coli | 0.94–3.87 μM | frontiersin.org |
| Indazole Deriv. 9 | Indazole | S. pyogenes (penicillin-susceptible) | 4 µg/mL | nih.gov |
| Indazole Deriv. 12 | Indazole | S. aureus (penicillin-resistant) | 256-fold more potent than 3-MBA | nih.gov |
| Indazole Deriv. 18 | Indazole | S. aureus (penicillin-resistant) | 256-fold more potent than 3-MBA | nih.gov |
Indole Derivatives as Enzyme Inhibitors (General, e.g., bacterial cystathionine (B15957) γ-lyase)
Indole derivatives have been identified as effective inhibitors of various enzymes, a property that is central to their therapeutic potential. A notable target is bacterial cystathionine γ-lyase (bCSE), an enzyme responsible for producing hydrogen sulfide (B99878) (H₂S) in pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. nih.govresearchgate.net The inhibition of bCSE can significantly increase the susceptibility of these bacteria to conventional antibiotics, making bCSE inhibitors valuable as "antibiotic potentiators". nih.govmdpi.com
Research has focused on developing selective inhibitors that target the bacterial enzyme (bCSE) with minimal activity against the human counterpart (hCSE). mdpi.com A series of inhibitors based on a 6-bromoindole (B116670) scaffold demonstrated high activity, selectivity, and low toxicity. mdpi.com Convenient and efficient synthesis methods have been developed for several of these indole-based bCSE inhibitors, using 6-bromoindole as a primary building block. nih.govresearchgate.net
Three prominent examples from this series are NL1, NL2, and NL3. nih.govmdpi.com These compounds have been shown to enhance the effects of antibiotics on pathogenic bacteria, including resistant strains. mdpi.com The development of these inhibitors showcases the potential of the indole scaffold in creating targeted enzymatic modulators. nih.govresearchgate.net
Table 2: Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase (bCSE)
| Inhibitor | Chemical Name | Core Scaffold | Key Feature | Reference |
|---|---|---|---|---|
| NL1 | (2-(6-bromo-1H-indol-1-yl)acetyl)glycine | 6-Bromoindole | Potentiates antibiotic effect | nih.govmdpi.com |
| NL2 | 5-((6-bromo-1H-indol-1-yl)methyl)- 2-methylfuran-3-carboxylic acid | 6-Bromoindole | Potentiates antibiotic effect | nih.govmdpi.com |
| NL3 | 3-((6-(7-chlorobenzo[b]thiophen-2-yl)-1H-indol-1-yl)methyl)- 1H-pyrazole-5-carboxylic acid | 6-Bromoindole | Potentiates antibiotic effect | nih.govmdpi.com |
Antiprotozoal Research (e.g., anti-Trypanosoma cruzi activity of indole-2-carboxamides)
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a neglected tropical disease for which current treatments have significant limitations. nih.govacs.org In the search for new therapeutic agents, indole derivatives have been investigated for their antiprotozoal activity. nih.govdndi.org
A series of substituted indole-2-carboxamides were identified through phenotypic screening against T. cruzi. nih.govacs.orgacs.org Initial hits from a compound library showed moderate potency against the intracellular amastigote form of the parasite and good selectivity over host cells. acs.org Medicinal chemistry efforts were employed to optimize these initial leads by modifying their structure to improve metabolic stability and solubility. nih.govacs.org
Despite these efforts, achieving significant improvements in both potency and pharmacokinetic properties proved challenging. nih.gov However, the most promising compound from the series was advanced to a proof-of-concept efficacy study in mouse models of Chagas disease, where it demonstrated antiparasitic activity. nih.gov The research was ultimately discontinued (B1498344) due to unfavorable drug metabolism and pharmacokinetic (DMPK) properties. nih.govacs.org Nonetheless, this work highlights the potential of the indole scaffold as a starting point for the development of novel anti-Chagas disease agents. nih.govdndi.org
Table 3: Anti-Trypanosoma cruzi Activity of an Initial Indole Hit
| Compound ID | Scaffold Type | T. cruzi Potency (pEC₅₀) | Host Cell Cytotoxicity (Vero cells) | Reference |
|---|---|---|---|---|
| DNDI4199 | Indole | > 5.5 (moderate) | Good selectivity over host cells | acs.org |
Potential in Neurotransmitter and Receptor Studies (Based on indole's general relevance in neurochemistry)
The indole ring is a fundamental component of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT), which plays a critical role in regulating a vast number of physiological and neuropsychological processes, including mood, cognition, sleep, and appetite. mdpi.comnih.gov Consequently, indole derivatives are of significant interest in neurochemistry and have been extensively studied as ligands for serotonin receptors. nih.govarizona.edu
Drugs targeting serotonin receptors are used to treat a wide range of psychiatric and neurological disorders. nih.gov Research has focused on designing indole derivatives with high affinity and selectivity for specific serotonin receptor subtypes, such as 5-HT₁A and 5-HT₂A. nih.govnih.gov For example, a study of three indole derivatives—D2AAK5 , D2AAK6 , and D2AAK7 —found that they act as ligands for these receptors. nih.gov Molecular modeling studies suggest that the primary interaction involves a salt bridge between a protonatable nitrogen atom in the ligand and a conserved aspartate residue in the receptor. nih.gov The indole moiety of these ligands penetrates deep into a hydrophobic pocket within the receptor. nih.gov
Furthermore, the amino acid tryptophan, which contains an indole ring, is the metabolic precursor to serotonin. bioengineer.org The metabolism of tryptophan through various pathways, including the serotonin pathway and the kynurenine (B1673888) pathway, produces neuroactive compounds that influence neuronal function and immune modulation. bioengineer.org The inherent structural similarity of indole derivatives to serotonin and tryptophan makes them prime candidates for developing selective agents to study and modulate neurotransmitter systems. purdue.edu
Modulatory Effects on Cellular Pathways (General, no specific compound data)
Indole derivatives are known to exert modulatory effects on a variety of fundamental cellular pathways, contributing to their diverse pharmacological activities. mdpi.com Their ability to interact with key regulatory proteins, such as protein kinases, makes them relevant in fields like oncology. mdpi.com
Protein kinases are enzymes that regulate numerous cellular processes, including cell growth, development, and signal transduction, by catalyzing the phosphorylation of specific proteins. mdpi.com Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The indole scaffold has been used to develop inhibitors that target specific kinases involved in cancer progression. For example, indole-based compounds have been designed to inhibit receptor tyrosine kinases (RTKs) like PDGFR and VEGFR, as well as components of the downstream PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in gliomas. nih.gov
Beyond kinase inhibition, indole derivatives can influence the cell cycle. Some compounds, such as indole-3-carbinol (B1674136) and its derivatives, have been shown to induce a G1 cell cycle arrest in cancer cells by inhibiting the expression of cyclin-dependent kinases. cellmolbiol.org Other indole-based molecules can disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.gov This general capacity to interfere with critical cellular signaling and division processes underscores the broad potential of the indole scaffold in developing modulators of cellular pathways for therapeutic purposes. cellmolbiol.orgnih.gov
Viii. Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Enhanced Efficiency
The synthesis of complex indole (B1671886) derivatives is an area of continuous innovation. While classic methods like the Fischer, Bartoli, and Batcho-Leimgruber indole syntheses provide fundamental pathways to the indole core, current research focuses on improving efficiency, scalability, and sustainability. researchgate.netresearchgate.net A significant trend is the move towards automated and accelerated synthesis protocols. For instance, the use of acoustic droplet ejection (ADE) technology enables high-throughput screening of reaction conditions on a nanomole scale, dramatically reducing waste and accelerating the identification of optimal synthetic pathways for drug-like scaffolds. nih.gov
Furthermore, continuous flow synthesis is emerging as a powerful technique for producing highly functionalized heterocyclic compounds, including indole derivatives. nih.gov This approach allows for rapid reaction times, often under 15 minutes for multi-step sequences, and high yields without the need to isolate intermediates. nih.gov For a compound like 4-bromo-1H-indol-2-amine hydrochloride, future synthetic strategies will likely involve adapting existing methods for 4-haloindole synthesis, such as those starting from 2,3-dihalophenols, into these more efficient and automated platforms. rsc.org The goal is to develop modular and robust routes that can be easily scaled up and adapted to produce a diverse library of analogs for further study.
Exploration of New Catalytic Systems for Functionalization
The functionalization of the indole core, particularly at the less reactive C4, C5, C6, and C7 positions of the benzene (B151609) ring, remains a significant challenge in organic synthesis. nih.govresearchgate.net Overcoming this challenge is crucial for creating novel derivatives of 4-bromo-1H-indol-2-amine. Tremendous progress has been made through the use of transition-metal catalysis, which enables site-selective C-H functionalization. rsc.org
Early developments relied heavily on precious metal catalysts like palladium and rhodium, often in conjunction with directing groups attached to the indole nitrogen to guide the catalyst to a specific C-H bond. nih.govmdpi.com For example, installing a pivaloyl group at the C3 position can direct borylation to the C4 position. nih.gov More recent trends focus on developing systems that use more abundant and cost-effective 3d transition metals, such as cobalt and iron, as sustainable alternatives. researchgate.netnih.gov A cobalt-based catalytic system, for instance, has been successfully used for the direct C-H alkylation of indoles using readily available carboxylic acids as the alkylating agents. nih.gov The exploration of these new catalytic systems will be paramount for selectively modifying the 4-bromo-1H-indol-2-amine scaffold, either by altering the C4-bromo bond or by introducing new functional groups at other positions on the indole ring.
| Catalytic System | Application in Indole Functionalization | Research Focus |
| Palladium (Pd) Catalysis | C-H arylation, olefination, acylation, annulation. nih.govrsc.orgmdpi.com | Widely used for cross-coupling and C-H activation; development of new ligands to control selectivity. |
| Copper (Cu) Catalysis | C-H arylation at C6 position with specific directing groups. nih.gov | Often used as a co-catalyst or primary catalyst for specific C-N and C-O bond formations. |
| Rhodium (Rh) Catalysis | Cyclization reactions to form substituted indoles. mdpi.com | Explored for various C-H activation and annulation reactions. |
| Cobalt (Co) Catalysis | Reductive C-H alkylation using carboxylic acids. nih.gov | Emerging as a sustainable alternative to precious metals for C-H functionalization. |
| Iron (Fe) Catalysis | C2 and C3 alkylation of indole derivatives. researchgate.net | Investigated as a low-cost, environmentally benign catalyst for indole modification. |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is essential for optimizing the synthesis of complex molecules. An emerging trend in this area is the use of advanced spectroscopic techniques for real-time reaction monitoring. magritek.commpg.de Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is being adapted for "on-the-fly" analysis of chemical reactions as they occur. mpg.de
In Silico Design and Virtual Screening for Novel Derivatives
Computational chemistry has become an indispensable tool in the discovery and design of new molecules with specific biological functions. In silico methods, such as virtual screening and molecular docking, allow researchers to rapidly evaluate vast libraries of virtual compounds for their potential to interact with a biological target, such as an enzyme or receptor. acs.orgjetir.org This approach significantly accelerates the drug discovery process by prioritizing a smaller number of promising candidates for laboratory synthesis and testing. nih.gov
For this compound, in silico design can guide the creation of novel derivatives with enhanced potency or selectivity. Both ligand-based and structure-based virtual screening approaches have been successfully used to identify novel indole derivatives as potent inhibitors of various targets, including bacterial DNA gyrase and viral proteins. acs.orgjetir.orgnih.gov Computational models are also employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new designs, helping to ensure that the synthesized molecules have favorable drug-like characteristics. nih.govmdpi.com As our understanding of biological targets deepens, these computational strategies will be key to unlocking the full therapeutic potential of the 4-bromo-1H-indol-2-amine scaffold.
| In Silico Approach | Goal for Designing Derivatives | Example Application |
| Structure-Based Virtual Screening | Identify compounds that fit into the binding site of a specific protein target. | Screening for novel inhibitors of the Nipah virus G-protein. jetir.org |
| Ligand-Based Virtual Screening | Identify new molecules based on the structure of a known active compound. | Using a known indole inhibitor to find new candidates against M. tuberculosis DNA gyrase. acs.orgnih.gov |
| Molecular Docking | Predict the binding mode and affinity of a molecule to a biological target. | Evaluating potential of benzoxazinone (B8607429) derivatives as antidiabetic agents. mdpi.com |
| ADME Prediction | Evaluate drug-like properties (e.g., oral bioavailability, toxicity) before synthesis. | Assessing physicochemical properties of novel chromenopyrimidine derivatives. nih.gov |
Expanding Applications in Targeted Chemical Biology Probes
Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of that target's function in a complex biological system. nih.govnih.gov The indole scaffold is a highly versatile platform for the development of such probes due to its structural features and amenability to chemical modification. mdpi.comrsc.org
Future research will likely focus on leveraging this compound as a starting point for creating sophisticated chemical probes. The indole core can be elaborated to incorporate fluorophores, making it a fluorescent sensor for specific analytes or for use in cellular imaging. rsc.orgnih.gov The bromine atom at the C4 position is a particularly useful feature, serving as a versatile chemical handle for introducing other functionalities through cross-coupling reactions. This allows for the attachment of reporter tags, photo-crosslinkers, or affinity labels. By designing derivatives that can selectively bind to and report on the activity of a specific protein, researchers can elucidate complex biological pathways and validate new therapeutic targets. nih.gov The development of such targeted probes from the 4-bromo-1H-indol-2-amine scaffold could provide powerful tools for advancing chemical biology.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 4-bromo-1H-indol-2-amine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of brominated indole derivatives typically involves halogenation or cross-coupling reactions. For example, bromination of indole precursors using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 0–5°C) can introduce bromine at specific positions. Post-synthetic modifications, such as amination, may follow via Buchwald-Hartwig coupling with palladium catalysts . Optimization includes monitoring reaction progress via TLC/HPLC and adjusting temperature, solvent polarity, or catalyst loading to improve yield and purity.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the indole scaffold and bromine/amine substituents. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity, as demonstrated in studies of structurally similar indole derivatives . X-ray crystallography (using programs like SHELXL ) can resolve stereochemical ambiguities, while elemental analysis ensures stoichiometric consistency.
Q. How can researchers ensure reproducibility in synthesizing and purifying this compound?
- Methodological Answer : Standardize protocols using inert atmospheres (e.g., argon) to prevent oxidation of the amine group. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves consistency. Documenting solvent ratios, temperature, and drying times (e.g., under vacuum) minimizes batch variability .
Advanced Research Questions
Q. How do structural modifications of this compound influence its biological activity in anticancer studies?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that substituents like chloro, methoxy, or aryl groups at specific positions modulate interactions with biological targets (e.g., Bcl-2/Mcl-1 proteins). For instance, introducing a 4-chlorobenzoyl group enhances apoptotic activity in indole derivatives . Computational docking (using software like AutoDock) and in vitro assays (e.g., cytotoxicity testing on cancer cell lines) validate these effects.
Q. What strategies resolve contradictions in reactivity data during cross-coupling reactions involving this compound?
- Methodological Answer : Discrepancies in coupling efficiency (e.g., Suzuki-Miyaura reactions) may arise from steric hindrance or electronic effects of the bromine/amine groups. Systematic screening of palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and ligands (e.g., XPhos) under varying temperatures (25–80°C) can identify optimal conditions. Kinetic studies and DFT calculations further elucidate mechanistic bottlenecks .
Q. How can crystallographic data for this compound derivatives be processed to address twinning or disorder issues?
- Methodological Answer : Use the SHELX suite (SHELXD for phasing, SHELXL for refinement) to handle twinning via TWIN/BASF commands. For disordered regions, apply PART/ISOR restraints and analyze residual density maps. Programs like WinGX facilitate visualization and validation of anisotropic displacement parameters, ensuring accurate reporting of bond lengths/angles .
Q. What experimental design considerations are critical for studying the compound’s role in enzyme inhibition?
- Methodological Answer : Employ fluorescence polarization assays or surface plasmon resonance (SPR) to measure binding affinity to target enzymes (e.g., kinases). Include positive controls (e.g., staurosporine for PKC inhibition) and negative controls (DMSO vehicle) to validate specificity. Dose-response curves (IC₅₀ determination) and time-resolved kinetics account for non-linear behavior .
Data Analysis & Interpretation
Q. How should researchers analyze conflicting results in biological assays for this compound?
- Methodological Answer : Cross-validate findings using orthogonal assays (e.g., Western blotting alongside cell viability assays). Statistical tools (e.g., ANOVA with post-hoc tests) identify outliers, while meta-analysis of replicate experiments (n ≥ 3) reduces false positives. Document solvent effects (e.g., DMSO concentration) that may artifactually modulate activity .
Q. What computational approaches predict the pharmacokinetic properties of this compound derivatives?
- Methodological Answer : Use QSAR models (e.g., SwissADME) to estimate logP, solubility, and metabolic stability. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability, while PBPK modeling predicts tissue distribution. Validate in vitro via Caco-2 cell monolayers for absorption potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
